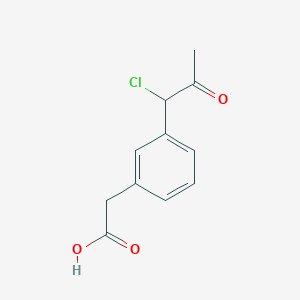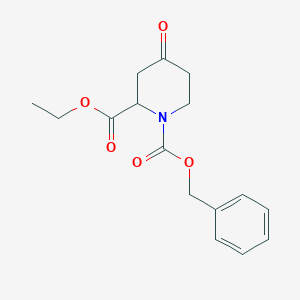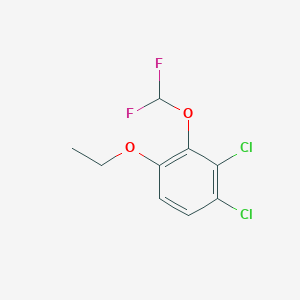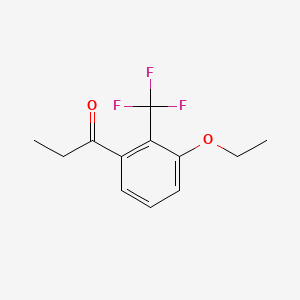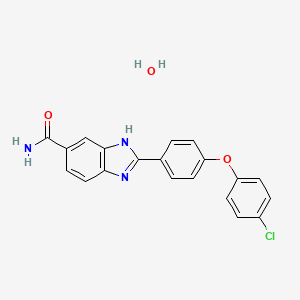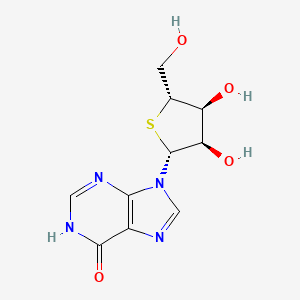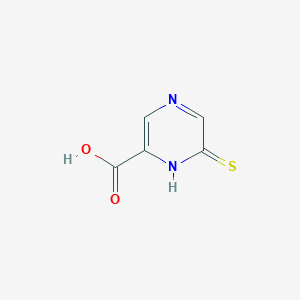
6-Mercaptopyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Mercaptopyrazine-2-carboxylic acid is an organosulfur compound with the molecular formula C5H4N2O2S It is a derivative of pyrazine, characterized by the presence of both a mercapto (thiol) group and a carboxylic acid group attached to the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Mercaptopyrazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrazine with thiourea in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance reaction efficiency and yield. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: 6-Mercaptopyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
6-Mercaptopyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-mercaptopyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
2-Mercaptopyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-Pyrazinecarboxylic acid: Lacks the thiol group but shares the pyrazine ring and carboxylic acid group.
2,3-Pyrazinedicarboxylic acid: Contains two carboxylic acid groups on the pyrazine ring.
Uniqueness: 6-Mercaptopyrazine-2-carboxylic acid is unique due to the presence of both a thiol and a carboxylic acid group on the pyrazine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C5H4N2O2S |
|---|---|
Peso molecular |
156.16 g/mol |
Nombre IUPAC |
6-sulfanylidene-1H-pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2S/c8-5(9)3-1-6-2-4(10)7-3/h1-2H,(H,7,10)(H,8,9) |
Clave InChI |
BYTUMZZBDLKLRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=S)C=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


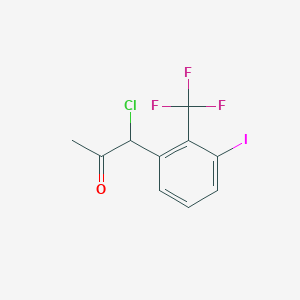
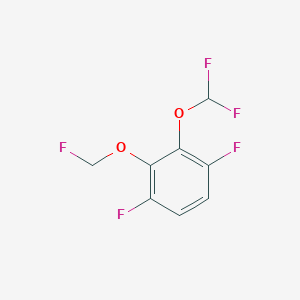
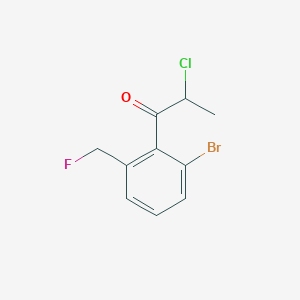
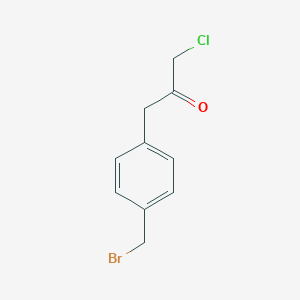
![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/structure/B14045773.png)
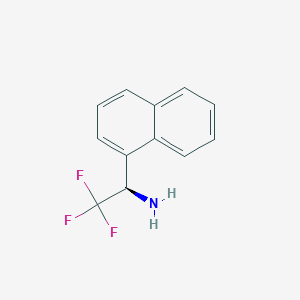
![tert-Butyl 2-(ethylsulfonyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B14045784.png)
